molecular formula C13H20N2O B3232558 Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine CAS No. 1342102-55-9

Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine

Cat. No. B3232558
CAS RN: 1342102-55-9
M. Wt: 220.31
InChI Key: HSRFSSLZCICRJK-UHFFFAOYSA-N
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Description

“Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine” is a tertiary amine and an organic compound with the chemical formula C14H21NO. It has a molecular weight of 220.32 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The compound also contains a methyl group and a phenyl group.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 220.32 . The boiling point and other physical and chemical properties are not specified in the retrieved data .

Scientific Research Applications

Pharmacological Actions

Morpholine derivatives, such as Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine, have been found to have a wide variety of pharmacological activities . These compounds are used in the treatment of a wide variety of diseases .

Synthesis of Other Compounds

This compound can be used in the synthesis of other complex compounds. For example, it has been used in the synthesis of 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one .

Antiviral Applications

Compounds with a morpholine moiety have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV and antiviral activities .

Antitubercular Applications

Morpholine-based compounds have also been used in the development of antitubercular agents .

Antibacterial Applications

Morpholine derivatives have shown antibacterial activities, making them useful in the development of new antibacterial drugs .

Anticancer Applications

Morpholine compounds have been found to have anticancer activities. They have been used in the development of new anticancer drugs .

Inhibition of Tyrosine Kinases

This compound, like other morpholine derivatives, may have potential in inhibiting the activity of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, and they play a significant role in the regulation of many cellular processes.

Antimicrobial Activity

Compounds with a piperidin-4-one nucleus, which can be synthesized using morpholine derivatives, have demonstrated antimicrobial activity .

Safety and Hazards

The specific safety and hazard information for “Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine” is not available in the retrieved data .

properties

IUPAC Name

N-methyl-1-(4-methyl-3-phenylmorpholin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-14-10-12-13(15(2)8-9-16-12)11-6-4-3-5-7-11/h3-7,12-14H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRFSSLZCICRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1C(N(CCO1)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine
Reactant of Route 2
Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine
Reactant of Route 3
Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine
Reactant of Route 4
Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine
Reactant of Route 5
Reactant of Route 5
Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine
Reactant of Route 6
Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine

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